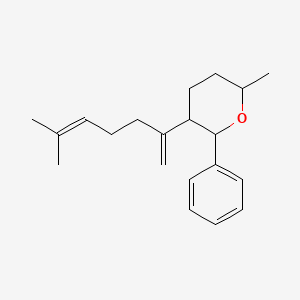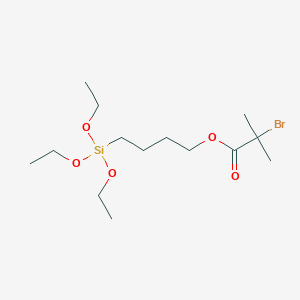
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran is a complex organic compound with a unique structure that includes a tetrahydropyran ring, phenyl group, and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the phenyl and methyl groups. Common synthetic routes may involve:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Addition of Methyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its antioxidant properties could be attributed to its ability to scavenge free radicals and prevent oxidative damage.
類似化合物との比較
Similar Compounds
6-methyl-5-hepten-2-one: A compound with a similar structure but lacking the tetrahydropyran ring.
2-methyl-2-hepten-6-one: Another related compound with a different arrangement of the methyl groups.
Uniqueness
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran is unique due to its combination of a tetrahydropyran ring, phenyl group, and multiple methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C20H28O |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyloxane |
InChI |
InChI=1S/C20H28O/c1-15(2)9-8-10-16(3)19-14-13-17(4)21-20(19)18-11-6-5-7-12-18/h5-7,9,11-12,17,19-20H,3,8,10,13-14H2,1-2,4H3 |
InChIキー |
USDNJLFMSOKPKT-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)C(=C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)

![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)

![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)

![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)

![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)



